Cu(I) Binding Affinity: Tetrathiomolybdate vs. D-Penicillamine, Trientine, BAL, and DMS
In a head-to-head ESI-MS competition assay using the Cu(I)-binding proteins Cox17 and metallothionein (Cu₁₀MT) as physiological copper donors, tetrathiomolybdate (TTM) demonstrated the highest Cu(I)-binding affinity among five clinically used de-coppering drugs [1]. TTM extracted Cu(I) from Cu₁₀MT with a C₅₀ of 21.1 μM, corresponding to a calculated equilibrium dissociation constant Kd = 2.32 × 10⁻²⁰ M [1]. This affinity is approximately four orders of magnitude greater than that of D-penicillamine (Kd = 2.38 × 10⁻¹⁶ M) and trientine (Kd = 1.74 × 10⁻¹⁶ M), and approaches the affinity of endogenous metallothionein itself (Kd ≈ 2.59 × 10⁻²⁰ M) [1].
| Evidence Dimension | Cu(I) equilibrium dissociation constant (Kd) for drug–copper complex formation, determined by competitive extraction from Cu₁₀MT |
|---|---|
| Target Compound Data | TTM (tetrathiomolybdate): Kd = 2.32 × 10⁻²⁰ M; C₅₀ = 21.1 ± 1.4 μM (vs. Cu₁₀MT) |
| Comparator Or Baseline | D-penicillamine (PA): Kd = 2.38 × 10⁻¹⁶ M; Trientine (TR): Kd = 1.74 × 10⁻¹⁶ M; BAL: Kd = 1.52 × 10⁻¹⁸ M; DMS: Kd = 5.07 × 10⁻¹⁹ M |
| Quantified Difference | TTM affinity exceeds PA by ~10,300-fold; exceeds TR by ~7,500-fold; exceeds BAL by ~66-fold; exceeds DMS by ~22-fold |
| Conditions | pH 7.3, 20 mM ammonium acetate, 25°C; Cu(I) extraction from Cu₁₀MT monitored by native ESI-MS; Kd calculated via linear relationship between C₅₀ and known reference Kd values (DTT, DETC) |
Why This Matters
For procurement in Wilson's disease research or copper-chelator development, TTM's femtomolar-range Cu(I) affinity enables effective copper sequestration at substantially lower molar doses than legacy thiol-based chelators, directly translating to reduced off-target metal depletion and a differentiated safety profile.
- [1] Smirnova J, et al. Copper(I)-binding properties of de-coppering drugs for the treatment of Wilson disease. α-Lipoic acid as a potential anti-copper agent. Sci Rep. 2018;8:1463. Table 1. View Source
